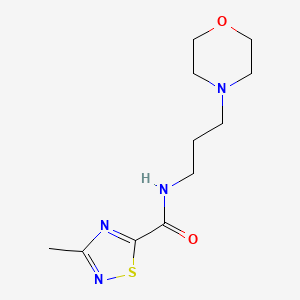

3-methyl-N-(3-morpholinopropyl)-1,2,4-thiadiazole-5-carboxamide

Description

3-methyl-N-(3-morpholinopropyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 3-morpholinopropyl chain. The morpholinopropyl moiety may enhance solubility and bioavailability, making it a candidate for drug development.

Properties

IUPAC Name |

3-methyl-N-(3-morpholin-4-ylpropyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-9-13-11(18-14-9)10(16)12-3-2-4-15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDWLLSXFOMYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromine Route for Cyclization

The bromine route, as detailed in patent WO2020128003A1, begins with the formation of deuterated acetamidine intermediates. For non-deuterated analogs (e.g., 3-methyl derivatives), the process involves:

- Pinner Reaction : Reacting acetonitrile with ethanol in the presence of HCl gas to form a Pinner salt (ethyl imino ether hydrochloride).

- Amidine Formation : Treating the Pinner salt with gaseous ammonia to yield acetamidine.

- Cyclization : Combining acetamidine with bromine (Br₂) and potassium thiocyanate (KSCN) in dry methanol at 0–5°C. Sodium methoxide (NaOMe) serves as the base, facilitating the formation of the 3-methyl-1,2,4-thiadiazole-5-amine core.

Key parameters:

Hypochlorite Route for Cyclization

An alternative method employs sodium hypochlorite (NaOCl) to avoid bromine handling:

- Intermediate Formation : Reacting acetamidine with NaOCl in deionized water at 0–5°C to generate a hydroxylamine intermediate.

- Tosylation : Treating the intermediate with p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA) in tetrahydrofuran (THF) to form a tosyloxy derivative.

- Thiocyanate Cyclization : Reacting the tosyloxy intermediate with KSCN and N,N-diisopropylethylamine (DIPEA) to yield the thiadiazole ring.

Advantages:

- Eliminates bromine use, enhancing safety.

- Retains isotopic purity through controlled stepwise reactions.

Functionalization to Carboxamide

The 5-position of the thiadiazole ring is functionalized into a carboxamide group through sequential alkoxycarbonylation and amidation.

Alkoxycarbonylation

Patent WO2020128003A1 describes a palladium-catalyzed alkoxycarbonylation:

- Lithiation : Treating 3-methyl-1,2,4-thiadiazole-5-amine with n-hexyllithium to generate a lithiated intermediate.

- Carbonylation : Introducing ethyl chloroformate in the presence of Pd(OAc)₂ and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) at 65°C in ethanol. This yields ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.

- Hydrolysis : Converting the ester to carboxylic acid using aqueous NaOH or HCl.

Amidation with 3-Morpholinopropylamine

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with 3-morpholinopropylamine. Patent CN107043374B demonstrates a base-free amidation strategy:

- Acyl Chloride Formation : Reacting the carboxylic acid with SOCl₂ at reflux.

- Coupling : Directly adding 3-morpholinopropylamine to the acyl chloride in toluene at 100–105°C. Hydrogen chloride gas is evolved and scrubbed, avoiding salt byproducts.

Optimized Conditions :

- Solvent : Toluene (high-boiling, inert).

- Temperature : 100–105°C (prevents intermediate decomposition).

- Yield : Up to 94% with ≥99% purity.

One-Pot Synthesis Strategies

Recent advancements enable telescoped synthesis to reduce purification steps:

- Integrated Cyclization-Amidation : Combining the hypochlorite cyclization with in-situ acyl chloride formation and amidation.

- Catalytic System : Using Pd(OAc)₂/Xantphos with Fe(CO)₅ to facilitate carbonyl insertion in a single reactor.

Challenges :

- Managing exothermic reactions during NaOCl addition.

- Ensuring compatibility between thiocyanate and palladium catalysts.

Analytical Characterization

Critical quality attributes are verified via:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Absence of NH₂ peaks (δ 5.2–5.8 ppm) confirms amide formation.

- ¹³C NMR : Carbonyl signal at ~165 ppm validates carboxamide structure.

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 313.1421 ([M+H]⁺).

- HPLC Purity : ≥99% achievable via toluene recrystallization.

Chemical Reactions Analysis

3-methyl-N-(3-morpholinopropyl)-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methyl-N-(3-morpholinopropyl)-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-morpholinopropyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to the death of microbial or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s activity and physicochemical properties can be contextualized by comparing it to related molecules:

N-(2-phenylethyl)-isobutyramide and 3-methyl-N-(2-phenylethyl)-butyramide

- Core Structure : Isobutyramide/butyramide with phenylethyl substituents.

- Activity : Both compounds inhibit bacterial quorum sensing (QS) by disrupting acyl-homoserine lactone (AHL)-mediated signaling in Chromobacterium violaceum and Escherichia coli .

- The morpholinopropyl group in the target compound may improve solubility compared to the lipophilic phenylethyl chain .

(R)-3-methyl-N-(2-phenylethyl)pyrrolidine

- Core Structure : Pyrrolidine with methyl and phenylethyl substituents.

- Activity: Part of ant-venom alkaloids (e.g., leptothoracine), exhibiting insecticidal properties .

- Key Differences: The pyrrolidine ring introduces conformational rigidity absent in the planar thiadiazole system. The target compound’s morpholinopropyl group may enhance blood-brain barrier penetration compared to the phenylethyl chain .

N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

- Core Structure: 1,3,4-thiadiazole with trichloroethyl and phenylamino groups.

- Activity : Antitumor and antimicrobial effects due to thiadiazole’s electron-deficient nature, enabling DNA intercalation or enzyme inhibition .

- Key Differences : The 1,2,4-thiadiazole isomer in the target compound may exhibit distinct electronic properties compared to 1,3,4-thiadiazoles, altering binding affinities .

Key Observations:

Heterocycle Impact : Thiadiazoles generally exhibit higher bioactivity than linear amides or pyrrolidines due to sulfur’s electronegativity and aromatic stabilization.

Substituent Effects: Morpholinopropyl groups improve water solubility, critical for drug delivery. Phenylethyl chains enhance membrane permeability but reduce solubility.

Isomerism : 1,2,4-thiadiazoles (target compound) vs. 1,3,4-thiadiazoles may exhibit divergent binding modes due to altered charge distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.